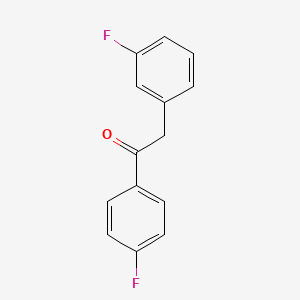
2-(3-Fluorophenyl)-1-(4-fluorophenyl)ethanone
Übersicht
Beschreibung
2-(3-Fluorophenyl)-1-(4-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C14H10F2O and its molecular weight is 232.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(3-Fluorophenyl)-1-(4-fluorophenyl)ethanone, with the CAS number 370874-66-1, is an aromatic ketone that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features two fluorinated phenyl groups attached to an ethanone moiety, which may influence its pharmacological properties and interactions with biological systems.
The structure of this compound can be represented as follows:
This compound's distinctive feature is the presence of fluorine atoms, which can enhance lipophilicity and alter metabolic stability, potentially leading to increased biological activity.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The presence of fluorine substituents may facilitate binding affinity and selectivity towards specific targets, influencing pathways such as:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes.
- Receptor Modulation : It could interact with receptors associated with various physiological responses.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 57.3 µM against PARP1, a target involved in DNA repair mechanisms, suggesting potential applications in cancer therapeutics .
Antimicrobial Activity
Research has also explored the antimicrobial properties of fluorinated aromatic compounds. A study highlighted the effectiveness of similar structures against Gram-positive bacteria, showing minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 µM . This suggests that this compound may possess comparable antimicrobial activity.
Case Study 1: Inhibition of PARP1
In a controlled experiment, several derivatives were evaluated for their ability to inhibit PARP1 activity. The findings indicated that compounds with similar structural motifs to this compound were effective in inhibiting PARP1 at varying concentrations, thus reinforcing the potential role of this compound in cancer treatment strategies .
Case Study 2: Antimicrobial Efficacy
A comparative study on the antibacterial effects of fluorinated compounds showed that those with similar structures inhibited biofilm formation effectively. The results indicated a significant reduction in biofilm mass compared to controls, suggesting that this compound could be beneficial in treating infections caused by resistant bacterial strains .
Data Table: Biological Activity Comparison
Eigenschaften
IUPAC Name |
2-(3-fluorophenyl)-1-(4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O/c15-12-6-4-11(5-7-12)14(17)9-10-2-1-3-13(16)8-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPIIKGVHOSCAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















